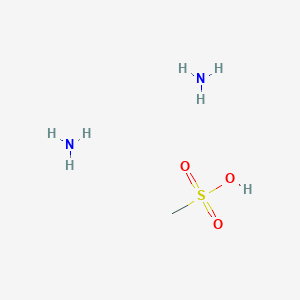
Azane;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;methanesulfonic acid, also known as ammonium methanesulfonate, is a compound formed by the combination of azane (ammonia) and methanesulfonic acid. Methanesulfonic acid is an organosulfur compound with the chemical formula CH₃SO₃H. It is the simplest of the alkylsulfonic acids and is a colorless liquid that is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods. One common method involves the reaction of methanol with sulfur trioxide, producing methanesulfonic acid directly. Another method involves the reaction of methane with sulfur trioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the reaction of methanol with hydrogen sulfide to form methanethiol, which is then oxidized to methanesulfonic acid. This process is chlorine-free and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methanesulfonic acid include sulfur trioxide, hydrogen sulfide, and various catalysts such as potassium tungstate and aluminum oxide .
Major Products
The major products formed from reactions involving methanesulfonic acid include methanesulfonate salts, methanethiol, and various substituted sulfonic acids .
Scientific Research Applications
Methanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a strong acid catalyst in esterification and alkylation reactions.
Biology: Methanesulfonic acid is used in the preparation of various biological buffers.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development.
Mechanism of Action
Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a proton donor in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of substrates through protonation and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Methanesulfonic acid is similar to other alkylsulfonic acids, such as ethanesulfonic acid and propanesulfonic acid. methanesulfonic acid is unique due to its smaller molecular size, higher solubility in water, and greater stability under acidic conditions . These properties make it particularly useful in applications where strong acidity and stability are required.
List of Similar Compounds
- Ethanesulfonic acid
- Propanesulfonic acid
- Butanesulfonic acid
Properties
IUPAC Name |
azane;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.2H3N/c1-5(2,3)4;;/h1H3,(H,2,3,4);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPBXRTJCYQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














